molecular formula C18H17FN2O B5168580 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B5168580
M. Wt: 296.3 g/mol
InChI Key: ZHCACKNMSDVDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as tBTPF-OD, is a synthetic compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In pharmacology, it has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This leads to the disruption of microtubule dynamics, which is essential for cell division and proliferation. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species by undergoing a photo-induced electron transfer reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its concentration and the system it is used in. In pharmacology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In material science, it has been used as a fluorescent probe for the detection of metal ions, which can have toxic effects on living organisms. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its versatility and ease of synthesis. It can be easily modified to suit a wide range of applications, and its synthesis method is relatively straightforward. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the research and development of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In pharmacology, it could be further investigated as a potential anti-cancer agent and as a tool for drug discovery. In material science, it could be used for the synthesis of new materials with unique properties. In biochemistry, it could be used to study various biological processes and as a tool for the detection of biomolecules. Overall, this compound has great potential for a wide range of applications, and further research is needed to fully explore its capabilities.

Synthesis Methods

The synthesis of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-tert-butylbenzoyl hydrazide and 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The reaction mixture is then heated and stirred, and the product is obtained through filtration and purification.

Scientific Research Applications

TBTPF-OD has been extensively studied for its potential applications in material science, pharmacology, and biochemistry. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic light-emitting diodes. In pharmacology, it has been investigated as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-18(2,3)14-8-4-12(5-9-14)16-20-17(22-21-16)13-6-10-15(19)11-7-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCACKNMSDVDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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